POLYGLYCERYL-10 NONAERUCATE
Description
Properties
CAS No. |
155808-79-0 |
|---|---|
Molecular Formula |
C7H15N3O |
Synonyms |
POLYGLYCERYL-10 NONAERUCATE |
Origin of Product |
United States |
Synthetic Methodologies for Polyglyceryl 10 Nonaerucate
Chemical Synthesis Pathways of Polyglyceryl Esters
The conventional chemical synthesis of polyglyceryl esters, including Polyglyceryl-10 Nonaerucate, is typically a two-stage process. mdpi.comcir-safety.org First, polyglycerol is produced, followed by its esterification with the desired fatty acid. mdpi.comcir-safety.org
Esterification Reactions and Catalytic Systems
The synthesis begins with the polymerization of glycerol (B35011) at elevated temperatures, often with the aid of a catalyst, to form a polyglycerol mixture. cir-safety.orgcir-safety.org Following this, the polyglycerol is reacted with a fatty acid—in this case, nonaerucic acid—through direct esterification, or with a fatty acid ester via transesterification. mdpi.com
A variety of catalytic systems can be employed to facilitate these reactions.
Base Catalysis : Alkali catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3) are commonly used for the initial glycerol polymerization. mdpi.com For the subsequent esterification, base catalysts, including alkali metal hydroxides or carbonates, are also effective. google.comgoogle.com One method involves the reaction of a carboxylic acid with glycerol carbonate in the presence of a base catalyst, which proceeds via a nucleophilic reaction. google.com The amount of catalyst typically ranges from 0.5 to 25 mole percent based on the carboxylic acid. google.com
Acid Catalysis : Acids like sulfuric acid (H2SO4) can also catalyze glycerol polymerization. mdpi.com
Combined Catalysts : For the synthesis of the closely related Polyglyceryl-10 Oleate (B1233923), a combined catalyst system has been described. This involves a mix of NaOH, KOH, MgO, and Al2O3 for both the polymerization and esterification steps, which is reported to significantly enhance reaction efficiencies. google.com
Solid Acid Catalysts : Solid super-acid catalysts have also been utilized for the esterification of polyglycerin-10 with fatty acids like caprylic acid. nih.gov
Table 1: Catalytic Systems in Chemical Synthesis of Polyglyceryl Esters
| Catalyst Type | Examples | Reaction Stage | Reference |
|---|---|---|---|
| Alkali Base | NaOH, KOH, K2CO3 | Glycerol Polymerization, Esterification | mdpi.comgoogle.comgoogle.com |
| Acid | H2SO4 | Glycerol Polymerization | mdpi.com |
| Combined | NaOH, KOH, MgO, Al2O3 | Glycerol Polymerization & Esterification | google.com |
| Solid Acid | Solid Super-Acid | Esterification | nih.gov |
Optimization of Reaction Parameters for Polyglyceryl-10 Nonerucate Synthesis
Optimizing reaction parameters is crucial for maximizing yield and product purity. Key parameters include temperature, pressure, reaction time, and reactant molar ratios.
Temperature : Chemical esterification is generally conducted at high temperatures, typically ranging from 160°C to 250°C. google.comacs.org For the synthesis of polyglyceryl-10 oleate, a similar long-chain ester, temperatures may reach up to 300°C. google.com
Pressure : The reaction is often performed under reduced pressure or vacuum. acs.org This helps to continuously remove the water formed during esterification, which drives the reaction equilibrium towards the product side. acs.org In some cases, a pressure of 0.1-0.2 MPa is applied. google.com
Reaction Time : Esterification reaction times can vary, with specific examples for polyglyceryl-10 oleate synthesis lasting between 1 and 5 hours. google.com
Molar Ratio : The molar ratio of the carboxylic acid to the glycerol carbonate is a key factor in determining the average length of the polyglycerol chain in certain synthesis methods. google.com
Table 2: Optimized Reaction Parameters for Chemical Synthesis of Polyglyceryl-10 Esters
| Parameter | Range/Value | Purpose | Reference |
|---|---|---|---|
| Temperature | 160 - 300 °C | Increase reaction rate | google.comgoogle.comacs.org |
| Pressure | Reduced Pressure / 0.1-0.2 MPa | Remove water byproduct, shift equilibrium | google.comacs.org |
| Time | 1 - 5 hours | Ensure reaction completion | google.com |
Purification and Isolation Techniques in Chemical Synthesis
After synthesis, the crude product is a mixture containing the desired polyglyceryl ester, unreacted polyglycerol, excess fatty acids, and catalyst residues. google.com Several techniques are used for purification.
Washing with Salt Solutions : One method involves washing the crude ester mixture with an aqueous solution of a salt like sodium sulphate. google.com The unreacted, water-soluble polyglycerol residue dissolves in the aqueous phase, which can then be separated from the undissolved ester phase. google.com
Neutralization and Separation : An alternative approach involves refining the crude product with a basic solution, such as aqueous sodium or potassium hydroxide. ioioleo.de This converts the excess free fatty acids into soaps (fatty acid salts). ioioleo.de These soaps can then be separated from the purified polyglyceryl ester by methods like centrifugation or filtration, often after removing any solvent used. ioioleo.de
Molecular Distillation : This technique can be effective for removing volatile impurities, such as unreacted glycerol from the polyglycerol intermediate, prior to the esterification step. researchgate.net
Enzymatic Synthesis of this compound
Enzymatic synthesis presents a greener alternative to chemical methods, characterized by milder reaction conditions and higher selectivity, which results in a simpler product mixture with fewer byproducts. acs.org
Lipase-Catalyzed Solvent-Free Synthesis Methodologies
Lipases are the primary enzymes used for the enzymatic synthesis of polyglyceryl esters. Solvent-free systems are preferred as they are more environmentally friendly and simplify downstream processing. srce.hrresearchgate.netscispace.com
The reaction involves the direct esterification of polyglycerol-10 and the fatty acid. A critical aspect of this process is the effective removal of water produced during the reaction to drive it towards completion. srce.hrresearchgate.netscispace.com Studies on the synthesis of PG-10 laurate and caprylate have shown that while molecular sieves can be used for water removal, they are not always efficient in viscous reaction systems. researchgate.net A more effective method is flushing the system with an inert gas, such as nitrogen (N2), which can lead to the complete conversion of the fatty acid. srce.hrresearchgate.net
The reaction temperature is significantly lower than in chemical synthesis, typically around 65-85°C, which helps to prevent enzyme deactivation and the formation of undesirable byproducts. srce.hrnih.govnih.gov For instance, the synthesis of polyglyceryl-2 stearic acid esters was optimized at 80°C. acs.orgnih.gov Increasing the temperature to 90°C, while potentially increasing the reaction rate, was found to cause partial enzyme inactivation. acs.orgnih.gov
Table 3: Research Findings on Lipase-Catalyzed Solvent-Free Synthesis of PG-10 Esters
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Enzyme | Novozym® 435 | Effective catalyst | srce.hrresearchgate.netscispace.com |
| System | Solvent-Free | Green methodology, simplified processing | srce.hrresearchgate.netscispace.com |
| Temperature | 65 °C | Balances reaction rate and enzyme stability | srce.hrscispace.com |
| Water Removal | N2 Flushing | Complete fatty acid conversion, acid-free product | srce.hrresearchgate.net |
| Water Removal | Molecular Sieves | Less effective in viscous systems | researchgate.net |
| Substrate Ratio | 1:1 (PG-10:Fatty Acid) | Investigated for optimal conversion | researchgate.net |
Enzyme Selection and Immobilization Strategies
The choice of enzyme and its immobilization are crucial for developing an efficient and reusable catalytic system.
Enzyme Selection : The most widely used and effective biocatalyst for producing polyglyceryl esters is the lipase (B570770) B from Candida antarctica (CALB). acs.orgmdpi.com It is commercially available, most notably as Novozym 435. rsc.org This enzyme is favored for its high regioselectivity, thermal stability, and broad substrate specificity. acs.org Other lipases, such as Lipozyme 435, have also been successfully used. nih.gov
Immobilization : Immobilization is key to enzyme stability and reusability, which is critical for industrial applications. acs.org Novozym 435 consists of CALB immobilized on a macroporous acrylic resin (Lewatit VP OC 1600). rsc.org The immobilization occurs via interfacial activation, where the lipase adsorbs onto the hydrophobic surface of the support. rsc.org This process has the advantage of being a one-step immobilization and purification method that stabilizes the enzyme in its active conformation. rsc.org However, a drawback is that the hydrophobic interactions are reversible, and the enzyme may detach from the support at high temperatures or in the presence of certain solvents or detergents. rsc.org Studies have shown that immobilized Novozym 435 can be recovered and recycled multiple times (up to 20 cycles in one study) without significant loss of activity, making the process economically viable. nih.gov
Process Intensification in Biocatalytic Esterification
Biocatalytic esterification, which employs enzymes like lipases as catalysts, is a key methodology in the synthesis of polyglyceryl esters due to its high selectivity and mild reaction conditions. Process intensification aims to enhance the efficiency of these biocatalytic reactions, leading to higher yields, reduced reaction times, and improved sustainability.
One of the primary challenges in the solvent-free enzymatic synthesis of polyglyceryl esters is the high viscosity of the reaction mixture and the presence of two immiscible phases (hydrophilic polyglycerol and lipophilic fatty acid). paulaschoice.it This can lead to mass transfer limitations, hindering the interaction between the substrates and the enzyme.
Reactor Design and Mixing: To overcome these limitations, innovative reactor designs are employed. For instance, a bubble column reactor has been shown to be effective for the lipase-catalyzed synthesis of polyglyceryl-3 laurate. scispace.com This type of reactor prevents mechanical erosion of the immobilized enzyme, which can occur with traditional mechanical stirring, and improves mixing in viscous systems. paulaschoice.it
Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the removal of this water is crucial to shift the reaction equilibrium towards the formation of the ester, thereby increasing the conversion rate. In the synthesis of polyglyceryl-10 esters, methods such as the addition of molecular sieves or nitrogen (N₂) flushing have been investigated. researchgate.net Research on the synthesis of polyglyceryl-10 laurate and caprylate demonstrated that N₂ flushing was a highly effective method for water removal, leading to the complete conversion of the fatty acid. scispace.comresearchgate.net
Interactive Data Table: Comparison of Water Removal Methods in PG-10 Laurate Synthesis
| Water Removal Method | Fatty Acid Conversion (%) | Reaction Time (h) | Notes |
| Molecular Sieves | ~85-90 | >150 | Ineffective in highly viscous systems. |
| N₂ Flushing | 100 | <100 | Provides efficient water removal and some mixing. |
This data is based on the synthesis of polyglyceryl-10 laurate and is illustrative of the principles applicable to this compound. researchgate.net
Green Chemistry Principles in Enzymatic Production
The enzymatic production of polyglyceryl esters aligns well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net
Use of Renewable Feedstocks: this compound is derived from renewable resources. Polyglycerol is synthesized from glycerol, a byproduct of biodiesel production, and the fatty acid (nonaerucic acid, likely erucic acid) can be obtained from vegetable oils. nih.gov This reduces the reliance on fossil fuels and promotes a circular economy.
Enzymatic Catalysis: The use of lipases as biocatalysts is a cornerstone of green chemistry in this context. nih.gov Lipases operate under mild conditions (lower temperatures and pressures) compared to conventional chemical catalysts, which often require high temperatures (160–230 °C) and can be nonselective, leading to undesirable byproducts. nih.gov Enzymatic synthesis is also highly specific, which minimizes side reactions and simplifies purification processes. plos.org
Solvent-Free Synthesis: A significant advancement in the green synthesis of polyglyceryl esters is the implementation of solvent-free reaction systems. scispace.comresearchgate.net By eliminating organic solvents, these processes reduce volatile organic compound (VOC) emissions and the environmental impact associated with solvent production and disposal.
Energy Efficiency: The milder reaction conditions of enzymatic catalysis contribute to lower energy consumption compared to traditional chemical synthesis. For example, the lipase-catalyzed production of polyglyceryl-3 laurate can be conducted at 75 °C in a bubble column reactor, whereas stirred tank reactors may require temperatures above 90 °C. scispace.com
Biodegradability: Polyglyceryl esters are known for their biodegradability, which is a crucial aspect of designing environmentally friendly products. scispace.com
Research Findings on Enzymatic Synthesis of Polyglyceryl Esters
| Parameter | Optimal Condition | Outcome | Reference |
| Enzyme | Immobilized Lipase (e.g., Novozym 435, Lipozyme 435) | High conversion and selectivity | nih.govnih.gov |
| Temperature | 45-85 °C | Balances reaction rate and enzyme stability | scispace.comnih.govnih.gov |
| Substrate Molar Ratio | Varied (e.g., 1.35:1 polyglycerol to fatty acid) | Affects reaction rate and final product composition | nih.gov |
| Water Removal | N₂ Flushing / Vacuum | Drives reaction to completion | scispace.comnih.gov |
| System | Solvent-Free | Reduces environmental impact | scispace.comresearchgate.net |
This table summarizes general findings from the synthesis of various polyglyceryl esters and illustrates the principles applicable to this compound.
Molecular Structure and Conformation Studies of Polyglycerol 10 Nonaerucate
Advanced Structural Elucidation Techniques
The precise molecular structure of Polyglyceryl-10 Nonaerucate, a complex mixture resulting from the esterification of polyglycerin-10 with nonaerucic acid, necessitates advanced analytical techniques for full characterization. However, specific studies employing these methods for this particular compound are not found in the reviewed literature.
High-Resolution Spectroscopic Characterization (e.g., NMR, MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is instrumental in identifying the various oligomers and esterification products present in a typical polyglyceryl ester mixture. nih.govgerli.com This technique would be essential to determine the molecular weight distribution of the different components within a this compound sample. However, no specific NMR or MS spectral data for this compound has been published.
Chromatographic Separation and Analysis of Ester Distribution
Polyglyceryl esters are inherently complex mixtures containing a distribution of different degrees of polymerization of glycerol (B35011) and varying degrees of esterification. tandfonline.com The analysis of this ester distribution is crucial for understanding the compound's properties and functionality.
Methodologies for the chromatographic separation of polyglyceryl esters have been developed, often involving high-performance liquid chromatography (HPLC) or gas chromatography (GC) after a preliminary fractionation step, for example by column chromatography. gerli.com Techniques such as gel permeation chromatography (GPC) have also been employed to determine the homologue distribution of the polyglycerol backbone after hydrolysis of the ester. google.com These methods allow for the quantification of monoesters, diesters, and higher esters, as well as unreacted polyglycerols. A study on polyglyceryl-2 stearic acid esters demonstrated the use of flash chromatography to separate and identify different ester products. acs.org The application of such detailed chromatographic analysis to this compound would provide invaluable information on its composition, but such specific research is currently unavailable.
Conformation and Chain Dynamics Research
There is a notable absence of research into the conformational properties and chain dynamics of this compound. Such studies would investigate the three-dimensional arrangement of the molecule, including the flexibility and movement of the polyglycerol headgroup and the nonaerucate acyl chains. This information is critical for understanding its behavior at interfaces and its functional properties as a skin-conditioning agent.
Stereochemical Aspects of this compound Derivatives
The stereochemistry of polyglyceryl esters can be complex due to the presence of multiple chiral centers in the polyglycerol backbone. The polymerization of glycerol can lead to linear, branched, and cyclic structures, each with various stereoisomers. researchgate.net Liquid chromatography on porous graphitic carbon has been shown to be effective in separating diastereoisomers of some polyglyceryl esters. nih.gov However, no studies were found that specifically investigate the stereochemical aspects of this compound or its derivatives. The specific stereoisomers formed during its synthesis and their relative abundance remain uncharacterized in the public domain.
Interfacial and Colloidal Science Research on Polyglyceryl 10 Nonaerucate
Advanced Analytical and Characterization Techniques for Research on Polyglyceryl 10 Nonaerucate
Chromatographic Methods for Compositional and Purity Assessment
Commercial Polyglyceryl-10 Nonaerucate is not a single molecular entity but a complex mixture. It contains polyglycerol chains of varying lengths and molecules with different degrees of esterification. Chromatographic techniques are essential for separating and quantifying these components. nih.govresearchgate.net
HPLC is a powerful technique for separating the components of the polyglyceryl ester mixture based on their polarity and size. researchgate.netresearchgate.netnih.gov
Methodology: Reversed-phase HPLC (RP-HPLC) is commonly used, employing a non-polar stationary phase (like C18 or C8) and a polar mobile phase, typically a gradient of water and a solvent like acetonitrile (B52724) or methanol. nih.gov
Separation: This method can effectively separate unreacted polyglycerol, free nonaerucic acid, and various ester species (monoesters, diesters, etc.). The separation is based on the principle that more lipophilic molecules (higher degree of esterification or longer fatty acid chains) will have longer retention times.
Detection: As polyglyceryl esters lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are employed. researchgate.netspkx.net.cn HPLC-MS is particularly valuable as it provides mass information for each separated peak, aiding in the positive identification of different ester species and polyglycerol distributions. nih.govspkx.net.cn
GC is the standard method for determining the fatty acid profile of the ester, which verifies the identity and purity of the lipophilic tail.
Methodology: The analysis requires a derivatization step. The this compound is first saponified (hydrolyzed) to break the ester bonds, releasing the polyglycerol backbone and the nonaerucate fatty acid. The fatty acid is then converted into its more volatile fatty acid methyl ester (FAME) through methylation. customs.go.jpnih.govresearchgate.netwur.nl
Analysis: The resulting FAME mixture is injected into a GC system equipped with a Flame Ionization Detector (FID). customs.go.jpwur.nl The separation occurs on a polar capillary column, and the retention time of the methyl nonaerucate peak is compared against a known standard for identification and quantification. customs.go.jpaocs.org This method is crucial for confirming that the correct fatty acid was incorporated and for quantifying any fatty acid impurities.
Table 2: Typical GC Conditions for Erucic Acid (as FAME) Analysis
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Capillary Column (e.g., DB-WAX) | Separation of fatty acid methyl esters | customs.go.jp |
| Injector Temp. | 250 °C | Volatilization of the sample | aocs.org |
| Detector | Flame Ionization Detector (FID) | Detection of hydrocarbon chains | customs.go.jpwur.nl |
| Detector Temp. | 290 °C | Maintain analytes in gas phase | aocs.org |
| Oven Program | e.g., 150°C to 250°C at 10°C/min | Separate FAMEs based on boiling point | customs.go.jp |
| Carrier Gas | Helium (He) or Hydrogen (H₂) | Mobile phase for carrying analytes through the column | aocs.org |
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the polyglycerol backbone. shimadzu.com
Principle: This technique separates molecules based on their hydrodynamic volume (size) in solution. Larger molecules elute faster than smaller molecules. shimadzu.com
Application: For this compound, GPC is applied to the raw polyglycerol-10 material to characterize its polymer distribution. A commercial "Polyglycerol-10" is an average, containing a distribution of species (e.g., PG-8, PG-9, PG-10, PG-11, etc.). GPC provides critical information on the average molecular weight (Mn, Mw) and the polydispersity index (PDI), which are key quality control parameters that affect the final properties of the ester. shimadzu.comresearchgate.net
Surface and Interfacial Characterization Techniques
As a non-ionic surfactant, the performance of this compound is defined by its behavior at interfaces (e.g., oil-water or air-water).
Tensiometry: This technique measures surface tension and interfacial tension. Methods like the Du Noüy ring or Wilhelmy plate are used to quantify the effectiveness of the surfactant in reducing the surface tension of water and the interfacial tension between oil and water. researchgate.net A key parameter derived from these measurements is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles and the maximum reduction in surface tension is achieved. researchgate.net For example, research on a similar compound, Polyglyceryl-10 Monooleate, showed it could significantly decrease the interfacial tension between water and caprylic/capric triglycerides from 24 mN/m down to 0.6 mN/m at a concentration of just 0.25%. researchgate.net
Rheometry: Interfacial rheology probes the viscoelastic properties of the surfactant layer at an interface. By subjecting the interface to controlled deformations (shear or dilation), these measurements provide insight into the strength and stability of the film formed by this compound. A robust, viscoelastic interfacial film is critical for preventing droplet coalescence and ensuring the long-term stability of emulsions. researchgate.netnih.gov
Table 3: Interfacial Properties and Characterization Methods for Polyglyceryl Esters
| Property | Analytical Technique | Typical Findings/Purpose | Reference |
|---|---|---|---|
| Surface/Interfacial Tension | Tensiometry (Du Noüy Ring, Wilhelmy Plate) | Measures the ability of the surfactant to lower the tension between phases. | researchgate.netrsc.org |
| Critical Micelle Concentration (CMC) | Tensiometry | Determines the concentration for maximum surfactant efficiency and micelle formation. | researchgate.net |
| Interfacial Film Strength | Interfacial Shear Rheometry | Characterizes the viscoelasticity and stability of the adsorbed surfactant layer at the oil-water interface. | researchgate.netresearchgate.net |
| Emulsion Stability | Microrheology | Assesses the stability of emulsions by analyzing the Brownian motion of droplets within the system. | nih.gov |
Microscopy Techniques (e.g., Cryo-TEM, AFM) for Aggregate Morphology
There is no available research that specifically utilizes Cryo-TEM or AFM to investigate the aggregate morphology of this compound. Consequently, no data on the shape, size, or self-assembly of its potential aggregated structures can be reported.
Thermal Analysis in Materials Science Contexts (e.g., DSC, TGA)
Similarly, no studies detailing the thermal properties of this compound through DSC or TGA have been found. This means there is no available data on its melting point, glass transition temperature, thermal stability, or decomposition profile.
It is important to note that the absence of published data does not necessarily mean that such research has not been conducted, but rather that it is not available in the public scientific domain. Future research may shed light on the specific physicochemical properties of this compound.
Mechanistic Studies of Interactions in Vitro and in Model Systems
Interaction with Biomimetic Systems
Non-ionic surfactants can insert into lipid bilayers, which can alter membrane fluidity and permeability. The large and flexible polyglycerol head group of Polyglyceryl-10 Nonaerucate would likely reside at the membrane-water interface, while the hydrophobic erucic acid tails would intercalate into the hydrophobic core of the membrane. This insertion can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. The extent of this effect would depend on the concentration of the polyglyceryl ester and the composition of the lipid bilayer.
Table 1: Potential Effects of this compound on Biomimetic Membrane Properties (Hypothetical)
| Membrane Property | Expected Effect of this compound | Rationale |
| Membrane Fluidity | Increase | Intercalation of the bulky erucic acid chains disrupts the ordered packing of lipid acyl chains. |
| Lipid Bilayer Thickness | Minimal Change | The hydrophilic polyglycerol head would reside at the surface, with the lipid tails integrating into the core, likely causing only minor alterations to the overall thickness. |
| Surface Charge | No significant change | As a non-ionic compound, it would not be expected to alter the surface charge of a neutral lipid bilayer. |
| Permeability | Potential Increase | Disruption of the lipid packing could create transient pores or defects, increasing the permeability to small molecules. |
Molecular Interactions with Macromolecules and Polysaccharides
In cosmetic and pharmaceutical formulations, this compound would likely interact with various macromolecules and polysaccharides. These interactions are key to the formulation's stability and sensory properties.
With proteins such as keratin (B1170402) and collagen, the primary interactions would likely be hydrophobic, between the erucic acid chains and non-polar regions of the proteins. The hydrophilic polyglycerol head could form hydrogen bonds with polar residues on the protein surface. Such interactions could influence the conformation and solubility of these proteins.
Interactions with polysaccharides like hyaluronic acid would predominantly involve hydrogen bonding between the hydroxyl groups of the polyglycerol head and the polar groups of the polysaccharide. This could lead to the formation of a structured network, contributing to the viscosity and texture of a formulation.
Role in the Stabilization of Active Ingredients in Non-Biological Matrices
Polyglyceryl esters are widely used as emulsifiers to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions. This compound, with its amphiphilic nature, would be effective in stabilizing emulsions containing both aqueous and lipid-soluble active ingredients. It would position itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets.
The long erucic acid chains would provide a strong anchor in the oil phase, while the large polyglycerol head would provide steric hindrance in the aqueous phase, contributing to the long-term stability of the emulsion. This stabilization is critical for protecting active ingredients from degradation by preventing their direct contact with incompatible components of the formulation and by shielding them from environmental factors such as light and oxygen.
Table 2: Emulsion Stabilization Properties of Polyglyceryl Esters
| Property | Observation for Polyglyceryl Esters | Relevance to this compound |
| Emulsion Type | Effective for both O/W and W/O emulsions, depending on the specific ester. | The relatively balanced hydrophilic-lipophilic nature suggests potential for versatility. |
| Droplet Size | Can create fine emulsions with small droplet sizes. | Smaller droplet sizes lead to greater stability and improved sensory characteristics. |
| Stability over Time | Provides good long-term stability against coalescence and creaming. | Crucial for maintaining the efficacy and shelf-life of products containing active ingredients. |
Enzymatic Degradation Mechanisms by Esterases in Controlled Environments
Polyglyceryl esters are generally considered to be biodegradable. The primary mechanism for their degradation is through enzymatic hydrolysis of the ester linkages by esterases, such as lipases. In a controlled in vitro environment, esterases would catalyze the cleavage of the ester bond between the erucic acid and the polyglycerol backbone.
This process would yield erucic acid and polyglycerol-10 as the primary degradation products. The rate of this hydrolysis would depend on several factors, including the specific type of esterase used, the pH and temperature of the environment, and the accessibility of the ester bonds to the enzyme's active site. The large polyglycerol head group might sterically hinder the enzyme, potentially leading to a slower degradation rate compared to simpler esters. While some polyglycerol esters have been shown to resist hydrolysis by digestive enzymes, their degradation by microbial esterases in environmental contexts is expected. gerli.com
Table 3: Hypothetical Enzymatic Degradation of this compound
| Enzyme Class | Action on this compound | Degradation Products | Factors Influencing Rate |
| Esterases (e.g., Lipases) | Hydrolysis of the ester bonds. | Erucic Acid, Polyglycerol-10 | Enzyme concentration, temperature, pH, steric hindrance from the polyglycerol head. |
Degradation Pathways and Stability Research of Polyglyceryl 10 Nonaerucate
Chemical Stability Under Varied Environmental Conditions
There is a lack of specific data from published research on the chemical stability of POLYGLYCERYL-10 NONAERUCATE under varied environmental conditions such as a range of pH levels, temperatures, and humidity. General information on polyglyceryl esters suggests that they are relatively stable compounds. cir-safety.orgdntb.gov.ua Hydrolysis, the primary chemical degradation pathway for esters, is possible but specific rates and contributing factors for this compound are not documented.
Oxidative Degradation Mechanisms and Prevention
No specific studies on the oxidative degradation mechanisms of this compound were found. For esters containing unsaturated fatty acids, oxidation is a potential degradation pathway. cir-safety.org Erucic acid, the fatty acid component of this molecule, is a monounsaturated omega-9 fatty acid, which could be susceptible to oxidation. wikipedia.orgatamanchemicals.com However, without experimental data, the specific mechanisms and effective prevention strategies for this compound cannot be detailed.
Photodegradation Studies in Experimental Setups
There is no available research specifically detailing the photodegradation of this compound in experimental setups. While studies exist on the photodegradation of other types of esters, this information cannot be directly applied to this compound without dedicated research. nih.gov
Biodegradation Pathways in Environmental Contexts (Non-Ecotoxicological)
Polyglyceryl esters, as a class of compounds, are generally considered to be biodegradable. greengredients.itresearchgate.net The ester linkages can be hydrolyzed by lipases, and the fatty acid and polyglycerol components can then be further metabolized. cir-safety.org However, specific biodegradation pathways and rates for this compound in various environmental contexts have not been documented in the available scientific literature.
Computational and Theoretical Investigations of Polyglyceryl 10 Nonaerucate
Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For a large and flexible molecule such as Polyglyceryl-10 Nonaerucate, MD simulations can elucidate its conformational landscape and behavior at interfaces, such as oil-water interfaces, which are crucial for its function as an emulsifier.
In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of water, oil, or a mixture of both, to mimic its typical application conditions. The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.
Conformational Analysis: MD simulations can reveal the preferred shapes and structures (conformations) that this compound adopts. The polyglycerin-10 head is hydrophilic and flexible, while the nine erucate (B1234575) tails are long, unsaturated, and hydrophobic. Simulations can show how the hydrophobic tails interact with each other and how the hydrophilic headgroup is arranged, both in bulk solution and at an interface. Studies on similar hyperbranched polyglycerols have shown that the radius of gyration (Rg), a measure of the molecule's size, can be determined and correlated with its degree of polymerization and branching. rsc.org For this compound, simulations could predict its Rg in different solvents, providing insights into its compactness or extension.
Interfacial Behavior: As an emulsifier, the behavior of this compound at an oil-water interface is of primary interest. MD simulations can model this interface and show how the molecule orients itself, with the hydrophilic polyglycerin head in the water phase and the hydrophobic erucate tails in the oil phase. Key parameters that can be calculated include the interfacial tension reduction, the area per molecule at the interface, and the thickness of the interfacial layer. While specific data for this compound is not available, simulations on similar surfactant systems provide a framework for what could be investigated.
Below is a hypothetical data table illustrating the types of results that could be obtained from MD simulations of this compound at an oil-water interface compared to a related polyglyceryl ester.
| Simulation Parameter | This compound (Hypothetical) | Polyglyceryl-10 Oleate (B1233923) (for comparison) |
| System Size (atoms) | ~150,000 | ~120,000 |
| Simulation Time | 200 ns | 150 ns |
| Interfacial Tension (mN/m) | 5.2 | 8.5 |
| Area per Molecule (Ų) | 120 | 105 |
| Headgroup Hydration (water molecules) | 85 | 75 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide detailed information about the distribution of electrons and the nature of chemical bonds within this compound.
Due to the large size of this compound, full quantum chemical calculations on the entire molecule are computationally very expensive. Therefore, such calculations are typically performed on fragments of the molecule, such as the erucic acid tail, the polyglycerin-10 headgroup, or the ester linkage.
Electronic Structure and Reactivity: Quantum chemical calculations can determine properties like the partial charges on each atom, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the dipole moment. These properties are fundamental to understanding the molecule's polarity, its ability to participate in electrostatic interactions, and its chemical reactivity. For instance, the calculated partial charges can help explain the hydrophilic nature of the polyglycerin head and the hydrophobic nature of the erucate tails. An in silico study on erucic acid has demonstrated its ability to bind to proteins, a process that can be investigated using molecular docking techniques informed by quantum chemical calculations of the fatty acid's electronic properties. mdpi.com
A hypothetical data table summarizing quantum chemical calculation results for a fragment of this compound is presented below.
| Property | Value (Hypothetical) |
| Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | 1.5 |
| Partial Charge on Ester Oxygen | -0.6 e |
Coarse-Grained Modeling of Self-Assembly and Phase Behavior
Coarse-grained (CG) modeling is a simulation technique that simplifies the representation of a molecule by grouping several atoms into a single "bead." researchgate.net This simplification reduces the computational cost, allowing for the simulation of larger systems over longer timescales. CG modeling is particularly well-suited for studying processes like the self-assembly of surfactants into micelles or the phase behavior of complex formulations containing this compound.
In a CG model of this compound, the polyglycerin headgroup might be represented by a few hydrophilic beads, and each erucate tail by a chain of hydrophobic beads. The interactions between these beads are parameterized to reproduce certain properties of the real system, such as its density or interfacial tension.
Self-Assembly and Phase Behavior: CG simulations can be used to predict the critical micelle concentration (CMC) of this compound, the concentration at which the molecules begin to form aggregates (micelles) in a solution. The size, shape, and aggregation number of these micelles can also be determined. Furthermore, CG modeling can be used to simulate the phase behavior of formulations containing this compound, predicting how it will behave in complex mixtures with oils, water, and other ingredients. The principles of CG modeling have been successfully applied to study the interaction of complex polymer and surfactant formulations with surfaces. schrodinger.com
A hypothetical data table illustrating the kind of data that can be obtained from CG simulations of this compound is shown below.
| Property | Predicted Value (Hypothetical) |
| Critical Micelle Concentration (mM) | 0.05 |
| Aggregation Number | 80 |
| Micelle Radius of Gyration (nm) | 3.2 |
| Micelle Shape | Spherical |
Predictive Modeling for Structure-Function Relationships
Predictive modeling aims to establish quantitative structure-property relationships (QSPR) or quantitative structure-activity relationships (QSAR). These models use statistical methods and machine learning to correlate the structural features of molecules with their physical, chemical, or biological properties.
For a series of polyglyceryl esters, a predictive model could be developed to understand how variations in the fatty acid chain length, degree of unsaturation, or the size of the polyglycerin headgroup affect their emulsifying properties.
Structure-Function Relationships: To build a predictive model for this compound and related compounds, a dataset of molecules with known properties (e.g., emulsification efficiency, interfacial tension) would be required. Molecular descriptors, which are numerical representations of the molecules' structural and chemical features, would be calculated. These descriptors could include molecular weight, logP (a measure of hydrophobicity), number of rotatable bonds, and various quantum chemically derived parameters. Statistical methods like multiple linear regression or machine learning algorithms like random forests could then be used to build a model that predicts the property of interest based on the descriptors. Such models have been developed to predict the cloud points of long-chain fatty acid methyl esters, which is crucial for their low-temperature performance. doi.org
A hypothetical example of a simple linear QSPR model for the emulsification stability of polyglyceryl esters is given by the equation:
Emulsification Stability = 0.5 * (Number of Carbon Atoms) - 0.2 * (Number of Double Bonds) + 0.1 * (Number of Glycerol (B35011) Units) + constant
This equation would suggest that increasing the chain length and the size of the polyglycerin head improves stability, while increasing unsaturation might decrease it. Such models, once validated, can be used to design new molecules with desired properties.
In-depth Analysis of this compound Reveals Limited Publicly Available Research for Advanced Applications
Despite a comprehensive search for scientific literature and technical data, detailed information regarding the specific applications of this compound in advanced materials science and biotechnology remains largely unavailable in the public domain. While the broader class of polyglyceryl esters is well-documented, research focusing solely on the nonaerucate variant is scarce, precluding an in-depth analysis as per the requested scope.
Polyglyceryl esters, in general, are known for their versatile properties as nonionic surfactants and emulsifiers, with applications spanning the food, cosmetics, and pharmaceutical industries. nih.govresearchgate.netatamanchemicals.commdpi.com These esters are synthesized by reacting polyglycerol with fatty acids, and their properties can be tailored by varying the length of the polyglycerol chain and the type of fatty acid used. tanta.edu.egnih.gov However, specific research findings and data tables for this compound are not readily found in scientific databases and publications.
A safety assessment of polyglyceryl fatty acid esters as used in cosmetics does list "this compound" among a multitude of other related compounds, but it does not provide any specific data on its synthesis, properties, or applications. cir-safety.org The majority of available research focuses on more common polyglyceryl esters such as stearates, oleates, laurates, and caprylates. atamanchemicals.comatamanchemicals.comresearchgate.netspecialchem.comnih.govgoogle.comspecialchem.comspecialchem.com
Consequently, a detailed article on this compound covering its emerging research applications in advanced materials science and biotechnology, as outlined in the user's request, cannot be generated at this time due to the lack of specific and publicly available scientific and technical information. Further research and publication in peer-reviewed journals would be necessary to provide the detailed findings required for such an analysis.
Future Research Directions and Unaddressed Challenges in Polyglyceryl 10 Nonaerucate Research
Development of More Sustainable and Efficient Synthesis Routes
The conventional synthesis of polyglyceryl esters involves a two-step process: the polymerization of glycerol (B35011) at high temperatures (above 200°C) using acid or alkaline catalysts, followed by the esterification with a fatty acid. mdpi.comunimi.it This process presents several challenges, including high energy consumption, the generation of by-products, and a lack of precise control over the final product distribution. unimi.itacs.org
Future research must focus on developing greener and more efficient synthesis pathways. A primary area of investigation is the optimization of enzymatic synthesis . The use of lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), allows for reactions under much milder conditions, reducing energy input and minimizing side reactions. acs.orgresearchgate.net However, significant challenges remain, including the high cost of immobilized enzymes and the need to optimize solvent-free systems to improve reaction kinetics and facilitate water removal, which is crucial for driving the esterification to completion. researchgate.netnih.gov
Another promising avenue is the exploration of microwave-assisted synthesis . This technology can dramatically reduce reaction times and improve energy efficiency by enabling direct and rapid heating of the reactants. researchgate.net Research is needed to develop scalable microwave-assisted protocols specifically for very-long-chain fatty acids like erucic acid, focusing on catalyst selection and process control to maximize yield and purity.
| Synthesis Route | Advantages | Unaddressed Challenges & Research Directions |
| Traditional Chemical Synthesis | Established process, low catalyst cost. | High energy consumption, poor selectivity leading to complex product mixtures, generation of waste from catalyst neutralization. unimi.it Research into novel, recyclable solid acid/base catalysts is needed. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced by-products, biodegradable catalyst. researchgate.netnih.gov | High cost of immobilized enzymes, potential for enzyme deactivation, challenges in efficient water removal in solvent-free systems. acs.org Future work should focus on enzyme recycling, improving catalyst stability, and designing efficient continuous reactor systems. |
| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, improved energy efficiency. researchgate.net | Scalability to industrial production, optimization of reaction parameters for specific long-chain esters, understanding the long-term stability of the product. |
Deeper Elucidation of Complex Interfacial Phenomena
As a surfactant, the primary function of Polyglyceryl-10 Nonaerucate occurs at the interface between immiscible phases (e.g., oil and water). The very long (C22) and unsaturated erucic acid chain is expected to impart distinct interfacial properties compared to more common PGEs based on stearic (C18) or oleic (C18:1) acid. The length of the tail will strongly influence its packing and conformation at the interface, affecting emulsion droplet size, stability, and rheology.
A significant unaddressed challenge is the lack of understanding of the dynamic and structural phenomena at interfaces stabilized by this molecule. Recent studies on general PGEs suggest they can form complex, multi-layered structures at interfaces that contribute to remarkable emulsion and foam stability, with very slow relaxation times after deformation. rsc.orgdntb.gov.ua The presence of the cis-double bond in the erucic acid tail of this compound likely introduces a "kink" in the hydrocarbon chain, which could frustrate crystalline packing at the interface and influence the viscoelasticity of the interfacial film.
Future research should employ advanced analytical techniques to probe these phenomena. Interfacial shear and dilatational rheology can provide critical data on the viscoelastic properties of the adsorbed molecular layer, which is key to predicting emulsion stability against coalescence. rsc.org Techniques like neutron or X-ray reflectometry could be used to determine the thickness and density profile of the adsorbed layer, providing a molecular-level picture of the interfacial structure. Understanding these complex interfacial behaviors is crucial for designing highly effective and stable emulsification systems for various applications.
Exploration of Novel Molecular Modifications and Analogues
The versatility of PGEs stems from the ability to independently modify both the hydrophilic polyglycerol head and the lipophilic fatty acid tail. mdpi.comnih.gov For this compound, this opens up numerous avenues for creating novel analogues with tailored functionalities.
One key area for future exploration is the modification of the erucic acid moiety . The single double bond in the alkyl chain is a reactive site that can be functionalized through various chemical reactions. For instance, epoxidation of the double bond could create a more polar analogue with different interfacial properties. This reactive site could also be used for polymerization, allowing the surfactant to be covalently bound into a polymer matrix, creating permanently modified surfaces or self-structured materials.
Another direction is the synthesis of more complex molecular architectures. Instead of simple mono- or di-esters, research could focus on creating oligomeric or polymeric surfactants by using dicarboxylic acids to cross-link multiple this compound molecules. google.com This could lead to the formation of novel materials that act as both surfactants and thickeners, offering enhanced stability and unique textural properties in complex formulations.
| Modification Strategy | Target Component | Potential Outcome / Application | Research Challenge |
| Varying Degree of Esterification | Polyglycerol Head | Fine-tuning of HLB (Hydrophile-Lipophile Balance) value for specific emulsion types (O/W vs. W/O). mdpi.com | Achieving precise control over the number and position of esterified hydroxyl groups. |
| Epoxidation / Oxidation | Erucic Acid Double Bond | Increased polarity, potential for subsequent reactions, creation of reactive surfactants. | Developing selective and sustainable oxidation methods that do not degrade the polyglycerol backbone. |
| Cross-linking with Dicarboxylic Acids | Polyglycerol Head | Formation of high-molecular-weight, networked surfactants with enhanced thickening and film-forming properties. google.com | Controlling the degree of cross-linking to avoid insolubility and achieve desired rheological properties. |
| Grafting onto Polymer Backbones | Full Molecule | Creation of functional polymer additives for plastics (e.g., anti-fogging, anti-static agents) or drug delivery systems. tandfonline.com | Ensuring compatibility between the PGE and the host polymer; developing efficient grafting chemistries. |
Integration with Advanced Manufacturing Technologies (e.g., microfluidics for emulsion control)
The development of advanced manufacturing technologies offers new opportunities for leveraging the unique properties of functional molecules like this compound. One of the most promising areas is in the field of microfluidics . Microfluidic devices allow for the generation of highly monodisperse emulsion droplets with exquisite control over size and composition. Surfactants are critical components in these systems to stabilize the droplets as they are formed. The precise structure of this compound could be highly advantageous for controlling interfacial tension and preventing droplet coalescence in microfluidic channels, enabling the production of bespoke emulsions for pharmaceuticals, cosmetics, or functional foods. nih.gov
Furthermore, the broader family of polyglycerol-based polymers is emerging as a sustainable and versatile platform for additive manufacturing (AM), or 3D printing . preprints.orgelifesciences.org Researchers have successfully functionalized polyglycerol backbones with photo-polymerizable groups (e.g., acrylates) to create sustainable resins for techniques like stereolithography and volumetric printing. rsc.orgrsc.org Future research could explore the use of this compound as a functional additive in these AM resins. Its surfactant properties could be used to stabilize dispersions of nanoparticles or other functional components within the resin, while the long erucic acid tail could act as an internal plasticizer, improving the mechanical properties of the final printed object. Investigating the compatibility and functionality of this compound within these advanced manufacturing frameworks represents a significant and forward-looking research challenge. preprints.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Polyglyceryl-10 Nonaerucate with high reproducibility?
- Answer : Optimize esterification by controlling reaction parameters (temperature, catalyst concentration, molar ratio of glycerol to erucic acid derivatives). Validate purity using HPLC or GC-MS, and monitor reaction kinetics via FTIR for real-time ester bond formation . Standardize protocols using factorial design experiments to isolate critical variables affecting yield .
Q. How can researchers characterize the structural and functional properties of this compound?
- Answer : Combine spectroscopic techniques (e.g., NMR for glyceryl chain conformation, FTIR for functional groups) with chromatographic methods (HPLC for purity). Compare results to structurally similar compounds like Polyglyceryl-10 Laurate (CAS 34406-66-1) to infer esterification patterns . Include computational modeling (e.g., molecular dynamics) to predict amphiphilic behavior .
Q. What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?
- Answer : Use accelerated stability testing (ICH guidelines) with controlled variables (e.g., pH 3–9, 25–60°C). Monitor degradation via peroxide value, acid number, and viscosity changes. Validate results with Arrhenius equation-based predictive modeling .
Advanced Research Questions
Q. How can contradictory data on this compound’s emulsification efficiency be resolved across studies?
- Answer : Conduct meta-analysis of published datasets using standardized metrics (e.g., droplet size distribution, creaming index). Apply multivariate regression to identify confounding variables (e.g., impurity profiles, solvent polarity). Replicate experiments under harmonized conditions, adhering to protocols in .
Q. What mechanistic models explain this compound’s interaction with lipid bilayers in cosmetic formulations?
- Answer : Use Langmuir trough experiments to measure interfacial tension and monolayer penetration. Pair with fluorescence microscopy to observe bilayer disruption. Compare to molecular docking simulations to map hydrophobic/hydrophilic interactions .
Q. How does the degree of polymerization (n=10) affect this compound’s biocompatibility compared to analogs (e.g., n=6 or n=15)?
- Answer : Perform cytotoxicity assays (MTT, hemolysis) across polymer variants. Correlate results with structural data (NMR, SAXS) to identify critical chain-length thresholds. Use ANOVA to assess significance of differences .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s surfactant efficacy?
- Answer : Apply nonlinear regression (e.g., Hill equation) to model critical micelle concentration (CMC). Use bootstrapping to estimate confidence intervals for small datasets. Validate with Kolmogorov-Smirnov tests for normality .
Q. How can researchers ensure ethical and reproducible data collection in studies involving human skin models?
- Answer : Follow PICOT framework (Population: ex vivo skin; Intervention: formulation application; Comparison: controls; Outcome: irritation score; Time: 24–48h). Adhere to FINER criteria (Feasible, Novel, Ethical) for study design .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
